D-Proline-2,5,5-D3

Quantitative Proteomics Metabolomics LC-MS/MS

D-Proline-2,5,5-D3 (CAS 1994265-09-6) is a stable isotope-labeled derivative of the non-proteinogenic amino acid D-proline, featuring three deuterium atoms specifically substituted at the C2, C5, and C5′ positions of the pyrrolidine ring. It is characterized by an isotopic enrichment of 98 atom % D and an enantiomeric purity of ≥99%, with a molecular weight of 118.15 g/mol (C5H6D3NO2).

Molecular Formula C5H9NO2
Molecular Weight 118.15 g/mol
Cat. No. B12056108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Proline-2,5,5-D3
Molecular FormulaC5H9NO2
Molecular Weight118.15 g/mol
Structural Identifiers
SMILESC1CC(NC1)C(=O)O
InChIInChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m1/s1/i3D2,4D
InChIKeyONIBWKKTOPOVIA-LTDLRDEHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

D-Proline-2,5,5-D3: A High-Enantiopurity Deuterated Amino Acid for Quantitative Mass Spectrometry and NMR


D-Proline-2,5,5-D3 (CAS 1994265-09-6) is a stable isotope-labeled derivative of the non-proteinogenic amino acid D-proline, featuring three deuterium atoms specifically substituted at the C2, C5, and C5′ positions of the pyrrolidine ring. It is characterized by an isotopic enrichment of 98 atom % D and an enantiomeric purity of ≥99%, with a molecular weight of 118.15 g/mol (C5H6D3NO2) . This compound serves as a critical analytical tool in mass spectrometry and NMR spectroscopy due to its defined isotopic signature and retained stereochemical integrity.

Workflow

Chiral reference standard for enantiomer-specific studies

Selection

Defined +3 Da mass shift for LC-MS/MS isotope dilution

Use Context

Site-selective deuteration supports NMR structural biology

Why Non-Specific Proline Isotopologs Cannot Substitute for D-Proline-2,5,5-D3 in Chiral and Quantitative Assays


Direct substitution with unlabeled proline, racemic deuterated mixtures (e.g., DL-Proline-2,5,5-d3), or alternative deuterated prolines (e.g., L-Proline-2,5,5-D3 or Proline-d7) introduces unacceptable variability in both quantitative mass spectrometry and stereospecific applications. Unlabeled proline cannot serve as an internal standard for isotope dilution MS, while racemic or L-isomer forms confound chiral analysis and can lead to erroneous metabolic flux interpretations [1][2]. The specific deuteration pattern at the 2,5,5 positions, coupled with high enantiomeric purity (≥99%), is essential for unambiguous mass shift (Δm = +3 Da) and for preserving the distinct biological or chemical behavior of the D-enantiomer in tracer studies or asymmetric synthesis .

Unlabeled proline lacks the isotopic mass shift required for isotope dilution MS; cannot serve as internal standard.

Racemic or L-isomer mixtures confound chiral metabolic flux analysis and may distort enantiomer-specific tracing.

Alternative deuteration patterns (d7, single D) may alter chromatographic retention or introduce isotopic interference.

Quantitative Evidence for Selecting D-Proline-2,5,5-D3 Over Alternative Proline Reagents


Defined +3 Da Mass Shift for Unambiguous LC-MS/MS Quantification

D-Proline-2,5,5-D3 provides a precise +3.02 Da mass shift relative to unlabeled D-proline (C5H9NO2, 115.13 g/mol), which is ideal for selected reaction monitoring (SRM) without isotopic peak overlap from natural abundance 13C [1]. In contrast, Proline-d7 (Δm = +7 Da) may exhibit different chromatographic retention times or ionization efficiencies compared to the analyte, while a single deuterium label (e.g., Proline-2-d, Δm = +1 Da) risks interference from the M+1 isotope of the analyte [2].

SRM Mass Shift
Method context
+3.0186 Da (precursor)
+3.01 Da (product)
Balances mass separation and chromatographic fidelity
LC-MS/MS SRM comparison with unlabeled proline
Quantitative Proteomics Metabolomics LC-MS/MS Internal Standard

High Enantiomeric Purity (≥99%) for Stereospecific Tracer Studies

Unlike racemic deuterated mixtures such as DL-Proline-2,5,5-d3 (CAS 784086-28-8), D-Proline-2,5,5-D3 is supplied with an enantiomeric purity of ≥99% . This high optical purity is critical for studies where the D- and L-isomers have distinct metabolic fates; for example, D-proline is a substrate for D-amino acid oxidase, whereas L-proline is not [1]. Using a racemic internal standard would obscure chiral-specific flux measurements and introduce ambiguity in quantifying enantioselective processes.

Enantiomeric Purity
Head-to-head
≥99% (D-form)
Supports enantiomer-specific tracer fidelity
Versus racemic DL-proline-d3 (~50:50 mixture)
Chiral Metabolomics Enantioselective Synthesis Stable Isotope Tracing D-Amino Acid Oxidase

Site-Specific Deuteration at C2 and C5 for NMR Spectral Simplification and Dynamics Studies

The selective deuteration at the C2 (α-carbon) and both C5 positions of D-Proline-2,5,5-D3 simplifies 1H NMR spectra by eliminating specific proton resonances, thereby reducing spectral crowding and enabling clearer observation of neighboring residues in peptides and proteins . This contrasts with uniformly deuterated proline (e.g., Proline-d7), which removes all proton signals, losing valuable structural information, or non-deuterated proline, which contributes to complex, overlapping signals. The site-specific label allows for isotope-edited NMR experiments to probe proline ring puckering dynamics and cis-trans isomerization rates [1].

1H NMR Simplification
Class-level
D-Pro-2,5,5-D3 43% fewer protons vs. unlabeled (100% signals) or d7 (0% signals)
Site-specific probe for proline conformation dynamics
Selective removal of α and δ protons
NMR Spectroscopy Protein Dynamics Isotope Editing Structural Biology

Avoidance of H/D Back-Exchange at the α-Position Under Acidic Conditions

Deuterium labeling at the α-carbon of proline analogs has been shown to be stable against back-exchange under acidic aqueous conditions, whereas labeling at other positions (e.g., β or γ) may be more susceptible to exchange [1]. D-Proline-2,5,5-D3, with its α-deuterium label, thus serves as a reliable stable isotope-coded internal standard (SICIS) for quantitative analysis by mass spectrometry, as the isotopic signature remains intact during sample workup and chromatography. In contrast, deuterated prolines labeled at exchange-labile positions may lose their isotopic label, compromising quantification accuracy.

α-Deuterium Stability
Class-level
Stable under acidic LC conditions
Consistent mass difference in bioanalytical workflows
Qualitative observation; H/D exchange risk at other ring positions
Isotope Dilution MS Stable Isotope-Coded Internal Standard H/D Exchange Quantitative Analysis

Verified Purity and Stability Specifications for Reproducible Experimental Outcomes

Procurement from reputable vendors (e.g., CDN Isotopes) guarantees a chemical purity of ≥98% (by HPLC) and an isotopic enrichment of 98 atom % D for D-Proline-2,5,5-D3, with documented stability for three years under recommended storage conditions (room temperature) . This contrasts with generic or lower-purity deuterated proline sources where batch-to-batch variability in isotopic enrichment or enantiomeric purity can significantly impact the quantitative accuracy of assays and the interpretability of metabolic labeling experiments.

Quality Specifications
Data to verify
Purity ≥98% Enrichment 98 atom% D EE 99%
Batch-specific CoA supports reproducibility
Supplier certificate; independent verification recommended
Quality Control Reproducibility Chemical Purity Stability

Optimal Use Cases for D-Proline-2,5,5-D3 in Research and Development


Absolute Quantification of Proline in Biological Fluids by LC-MS/MS

Use D-Proline-2,5,5-D3 as an internal standard for the precise, matrix-corrected quantification of endogenous proline in plasma, urine, or cerebrospinal fluid. Its +3 Da mass shift and high isotopic enrichment enable accurate isotope dilution mass spectrometry, avoiding the chromatographic shifts sometimes observed with heavier (d7) standards [1][2].

Stereospecific Metabolic Flux Analysis of D-Amino Acids

Employ D-Proline-2,5,5-D3 as a tracer to dissect the enantioselective metabolism of D-proline in microbial or mammalian systems, distinguishing D-amino acid oxidase activity from L-proline catabolic pathways. The ≥99% enantiomeric purity is essential for unambiguous flux calculations [3].

NMR Structural Biology of Proline-Rich Peptides and Proteins

Incorporate D-Proline-2,5,5-D3 during solid-phase peptide synthesis to generate site-specifically labeled peptides. This simplifies 1H-15N HSQC and 1H-1H NOESY spectra, enabling the study of proline cis-trans isomerization and its impact on protein folding and function .

Method Validation and Quality Control in Bioanalytical Laboratories

Utilize D-Proline-2,5,5-D3 as a reference standard for calibrating mass spectrometers, assessing matrix effects, and validating the accuracy and precision of LC-MS/MS assays for proline and related metabolites, leveraging its documented purity and stability .

Application
Selection Property
Validation Focus
LC-MS/MS proline quantification in research matrices
Distinct mass shift and high isotopic enrichment
Matrix-effect correction and precision validation
Chiral metabolic flux studies
High enantiomeric purity
Enantiomer-specific pathway interpretation
NMR structural biology of proline-containing peptides
Site-specific deuteration pattern
Spectral simplification and dynamics studies
Bioanalytical method validation and QC
Documented purity and stability specifications
Assay reproducibility and matrix-effect assessment
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